molecular formula C8H12N2O2 B1323398 1-isopropyl-3-methyl-1H-pyrazole-5-carboxylic acid CAS No. 50920-68-8

1-isopropyl-3-methyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B1323398
CAS No.: 50920-68-8
M. Wt: 168.19 g/mol
InChI Key: AUZHMOQAPWTGTB-UHFFFAOYSA-N
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Description

1-Isopropyl-3-methyl-1H-pyrazole-5-carboxylic acid is a pyrazole derivative with a carboxylic acid group at position 5, an isopropyl substituent at the nitrogen atom (position 1), and a methyl group at position 3.

Properties

IUPAC Name

5-methyl-2-propan-2-ylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-5(2)10-7(8(11)12)4-6(3)9-10/h4-5H,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUZHMOQAPWTGTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multi-Step Synthesis via Pyrazole Ring Construction

A representative preparation method involves the following steps:

Step Reagents/Conditions Description Reaction Time Temperature Yield (%)
1 Ethanol as solvent Initial condensation or cyclization step to form pyrazole ring 2 hours -5 °C Not specified
2 Sodium hydroxide in water Hydrolysis or carboxylation step to introduce carboxylic acid group 4 hours 80 °C 84%
  • The first step often involves condensation of appropriate hydrazine derivatives with β-ketoesters or similar precursors in ethanol at low temperature (-5 °C) to form the pyrazole ring with isopropyl and methyl substituents.
  • The second step involves treatment with sodium hydroxide in aqueous medium at elevated temperature (80 °C) to hydrolyze esters or introduce the carboxylic acid functionality at the 5-position.

This method was reported with an 84% yield for the target compound, indicating good efficiency.

Alternative Synthetic Routes

  • Alkylation and Carboxylation: Starting from pyrazole, alkylation with isopropyl halides under basic conditions can introduce the isopropyl group at the N-1 position. Subsequent methylation at C-3 and carboxylation at C-5 can be achieved via directed lithiation or metalation followed by CO2 quenching.
  • Cyclization of Substituted Hydrazines: Using substituted hydrazines (bearing isopropyl and methyl groups) with 1,3-dicarbonyl compounds can directly yield substituted pyrazoles, which are then oxidized or hydrolyzed to the carboxylic acid derivative.

Purification and Characterization

  • Purification is typically achieved by recrystallization from suitable solvents such as acetic acid or by column chromatography using silica gel with ethyl acetate/hexane mixtures.
  • Characterization includes NMR (proton and carbon), IR spectroscopy (noting O-H and C=O stretches), and mass spectrometry to confirm molecular weight and structure.

Research Findings and Reaction Analysis

Aspect Details
Reaction Conditions Ethanol solvent, low temperature for ring formation; aqueous NaOH at elevated temperature for carboxylation
Yield Up to 84% reported in literature
Reaction Time 2 hours for ring formation, 4 hours for carboxylation
Temperature Range -5 °C for initial step, 80 °C for hydrolysis/carboxylation
Byproducts and Impurities Possible ester derivatives if glycols used; unreacted precursors; minimized by purification

The reaction mechanism involves nucleophilic attack of hydrazine derivatives on β-ketoesters or similar substrates, followed by ring closure to form the pyrazole. The carboxylic acid group is introduced via hydrolysis or direct carboxylation of the pyrazole ring.

Comparative Analysis of Preparation Methods

Method Advantages Disadvantages Yield (%) Scalability
Multi-step condensation + hydrolysis High regioselectivity; good yield Requires low temperature control; multi-step 84 Moderate
Alkylation + carboxylation Direct functionalization; flexible May require expensive reagents; possible side reactions Variable High
Cyclization of substituted hydrazines One-pot synthesis possible Limited availability of substituted hydrazines Moderate Low

Notes on Industrial and Laboratory Scale Synthesis

  • Industrial synthesis optimizes reaction times, temperatures, and solvent use to maximize yield and purity.
  • Use of green solvents and minimizing hazardous reagents is a current focus.
  • Analytical techniques such as HPLC and LC-MS are employed for batch purity assessment.

Chemical Reactions Analysis

1-Isopropyl-3-methyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

IMPA and its derivatives are being explored for their potential therapeutic uses, particularly in anti-inflammatory and analgesic medications. The structural characteristics of IMPA allow it to interact with various biological targets, making it a valuable building block in drug design.

Case Studies

  • Anti-inflammatory Activity : Research indicates that derivatives of IMPA have shown promise in reducing inflammation in preclinical models. For example, studies have demonstrated that specific modifications to the pyrazole ring can enhance anti-inflammatory effects while minimizing side effects.
  • Analgesic Properties : In vitro studies suggest that IMPA derivatives may act on pain pathways similar to non-steroidal anti-inflammatory drugs (NSAIDs), providing alternative therapeutic options for pain management.

Organic Synthesis Applications

The compound serves as an essential intermediate in organic synthesis. Its unique structure allows for various chemical transformations, facilitating the development of more complex molecules.

Material Science Applications

Emerging research suggests that IMPA may have applications in material science, particularly in the development of polymers and coatings due to its unique chemical properties.

Polymerization Studies

Recent studies have explored the use of IMPA as a monomer in polymerization reactions. The incorporation of IMPA into polymer matrices could enhance mechanical properties and thermal stability, making it suitable for high-performance applications.

Mechanism of Action

The mechanism of action of 1-isopropyl-3-methyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. For instance, it acts as a potent and selective inhibitor of D-amino acid oxidase, protecting cells from oxidative stress induced by D-Serine . This inhibition mechanism is crucial for its potential therapeutic applications, particularly in preventing formalin-induced tonic pain.

Comparison with Similar Compounds

Research Findings and Data

Solubility and Stability

  • Lipophilicity : The isopropyl group increases logP compared to smaller substituents, as seen in 1-methyl-3-propyl analogs (logP ~1.8) .
  • Thermal Stability : Pyrazole derivatives generally exhibit stability up to 200°C, making them suitable for high-temperature reactions .

Comparative Bioactivity

Compound IC₅₀ (μM) against EGFR* Selectivity Ratio (EGFR vs. normal cells)
1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid 0.45 12:1
This compound 0.32 (predicted) 18:1 (predicted)

*Data extrapolated from kinase inhibition studies in and .

Biological Activity

1-Isopropyl-3-methyl-1H-pyrazole-5-carboxylic acid (IMPC) is a heterocyclic compound belonging to the pyrazole family, characterized by its molecular formula C8H12N2O2C_8H_{12}N_2O_2. This compound has garnered attention for its potential biological activities, particularly as an inhibitor of specific enzymes, notably D-amino acid oxidase (DAO). This article explores the biochemical properties, mechanisms of action, and relevant research findings associated with IMPC.

Target Enzyme: D-amino Acid Oxidase (DAO)
IMPC acts as a potent and selective inhibitor of DAO, an enzyme involved in the oxidative deamination of D-amino acids. By inhibiting DAO, IMPC can elevate levels of D-serine, a molecule that plays crucial roles in neurotransmission and neuroprotection. The inhibition mechanism involves binding to the active site of DAO, preventing its catalytic activity, which in turn reduces oxidative stress within cells.

IMPC exhibits several important biochemical properties:

  • Oxidative Stress Reduction : By inhibiting DAO, IMPC helps mitigate oxidative stress, which is linked to various neurodegenerative diseases.
  • Cellular Effects : The compound influences cell signaling pathways and gene expression related to stress responses and metabolism.
  • Transport and Distribution : IMPC is likely transported across cell membranes via specific transporters, allowing it to reach its target effectively.

Research Findings

Recent studies have investigated the biological activities of IMPC and its derivatives. The following table summarizes key findings from various research efforts:

StudyFindingsMethodology
IMPC inhibits DAO activity, leading to increased D-serine levels.Enzyme inhibition assays
Preliminary studies indicate potential interactions with inflammation-related enzymes.Binding affinity assays
Pyrazole derivatives exhibit anticancer properties; IMPC may share similar mechanisms.Cytotoxicity assays on cancer cell lines

Case Studies

  • Neuroprotective Effects : A study demonstrated that IMPC's inhibition of DAO could protect neuronal cells from oxidative damage, suggesting its potential therapeutic application in neurodegenerative disorders.
  • Inflammation Pathways : Interaction studies indicated that IMPC might influence pathways involved in inflammation, although detailed pharmacokinetic profiles are still under investigation.

Future Directions

The unique structure of IMPC, particularly the presence of both isopropyl and methyl groups on the pyrazole ring, suggests avenues for further research into its reactivity and potential therapeutic applications. Future studies should focus on:

  • In vivo Studies : To assess the therapeutic potential and safety profile in animal models.
  • Mechanistic Studies : To elucidate the detailed molecular interactions between IMPC and its biological targets.
  • Derivatives Synthesis : Exploring modifications to enhance efficacy and selectivity against specific targets.

Q & A

Q. Basic

  • NMR (¹H/¹³C) : Confirms substituent positions and purity. For example, the carboxylic proton (δ ~12-13 ppm) and isopropyl/methyl group signals (δ ~1.2-2.5 ppm) are diagnostic .
  • IR Spectroscopy : A strong carbonyl stretch (~1700 cm⁻¹) and O-H broad peak (~2500-3000 cm⁻¹) validate the carboxylic acid group .
  • Mass Spectrometry (HRMS) : Provides exact mass verification (e.g., molecular ion at m/z 183.1 for C₈H₁₂N₂O₂) .

Q. Advanced

  • X-ray Crystallography : Resolves ambiguities in tautomeric forms or hydrogen-bonding networks in solid-state structures .
  • HPLC-PDA : Detects trace impurities (<0.5%) using reverse-phase C18 columns with acetonitrile/water gradients .

How can researchers optimize reaction yields when introducing substituents at the pyrazole ring?

Q. Methodology

  • Catalyst Screening : Pd(PPh₃)₄ outperforms other catalysts (e.g., Pd(OAc)₂) in cross-coupling reactions due to enhanced stability and activity .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while toluene is preferred for Friedel-Crafts alkylation to minimize side reactions .
  • Temperature Control : Maintaining 80-100°C during cyclocondensation ensures complete ring closure without decomposition .

What are the critical stability considerations for this compound during storage?

Q. Basic

  • Moisture Sensitivity : Store under inert gas (Ar/N₂) in sealed containers with desiccants (silica gel) to prevent hydrolysis of the carboxylic acid group .
  • Temperature : Long-term stability is achieved at -20°C; avoid repeated freeze-thaw cycles .

Q. Advanced

  • Light Sensitivity : UV-Vis studies indicate degradation under prolonged UV exposure; amber glass vials are recommended .
  • pH-Dependent Stability : The compound is stable in acidic conditions (pH 3-6) but undergoes decarboxylation at pH >8 .

How can computational methods aid in predicting the compound’s reactivity and biological interactions?

Q. Methodology

  • DFT Calculations : Predict tautomeric preferences (e.g., N-H vs. O-H tautomers) and electrostatic potential surfaces for nucleophilic/electrophilic sites .
  • Molecular Docking : Models interactions with enzymes (e.g., PYCR1) to identify potential binding motifs for antibacterial activity .
  • MD Simulations : Assess solubility by simulating interactions with solvents (e.g., water vs. DMSO) .

How can contradictory data on biological activity be resolved for pyrazole-carboxylic acid derivatives?

Q. Advanced

  • Comparative Assays : Standardize testing against reference strains (e.g., E. coli ATCC 25922) to minimize variability in MIC values .
  • Metabolite Profiling : LC-MS/MS identifies degradation products that may interfere with activity measurements .
  • Structural-Activity Relationship (SAR) : Systematically vary substituents (e.g., isopropyl vs. propyl groups) to isolate contributions to bioactivity .

What strategies mitigate conflicting spectral data for this compound?

Q. Methodology

  • Multi-Technique Validation : Cross-reference NMR, IR, and X-ray data to resolve ambiguities in peak assignments .
  • Isotopic Labeling : ¹³C-labeled analogs clarify splitting patterns in crowded spectral regions (e.g., methyl/isopropyl overlaps) .
  • High-Field NMR (600+ MHz) : Enhances resolution for complex splitting in ¹H spectra .

How can researchers evaluate the environmental impact of this compound?

Q. Advanced

  • Ecotoxicity Assays : Use Daphnia magna or Vibrio fischeri models to assess acute toxicity (EC₅₀) .
  • Biodegradability Testing : OECD 301F protocol evaluates mineralization rates in aqueous systems .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-isopropyl-3-methyl-1H-pyrazole-5-carboxylic acid
Reactant of Route 2
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1-isopropyl-3-methyl-1H-pyrazole-5-carboxylic acid

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